Bis[dichloro(fluoro)methyl]diselane
Description
Bis[dichloro(fluoro)methyl]diselane is an organoselenium compound characterized by a diselane (Se–Se) backbone bonded to two dichloro(fluoro)methyl (–CCl₂F) groups. Its structure involves a rare combination of selenium, chlorine, and fluorine, which imparts unique reactivity and stability properties.
Properties
CAS No. |
62292-36-8 |
|---|---|
Molecular Formula |
C2Cl4F2Se2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
dichloro-[[dichloro(fluoro)methyl]diselanyl]-fluoromethane |
InChI |
InChI=1S/C2Cl4F2Se2/c3-1(4,7)9-10-2(5,6)8 |
InChI Key |
PJOSGVUVLSGSBN-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(Cl)(Cl)[Se][Se]C(F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis[dichloro(fluoro)methyl]diselane typically involves the reaction of dichloro(fluoro)methyl selenide with a suitable selenium source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Bis[dichloro(fluoro)methyl]diselane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of selenoxides, while reduction can yield selenides.
Scientific Research Applications
Bis[dichloro(fluoro)methyl]diselane has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of organoselenium compounds. In biology, it has potential applications in the study of selenium-containing enzymes and their mechanisms. In medicine, it may be explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant effects. Industrially, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Bis[dichloro(fluoro)methyl]diselane involves its interaction with molecular targets through its selenium atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Critical Analysis of Evidence Gaps
- The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.
- Fluorinated diselenides remain understudied compared to sulfur or tellurium analogs, highlighting a research gap.
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